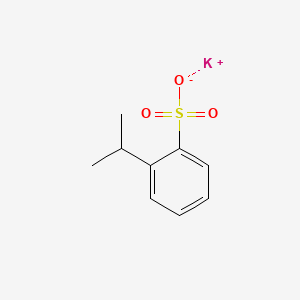
Potassium cumenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium cumenesulfonate is a potassium salt of cumenesulfonic acid, which is an aromatic sulfonic acid. It is commonly used as a surfactant and hydrotrope in various industrial and cosmetic applications. The compound is known for its ability to enhance the solubility of other substances in water, making it a valuable ingredient in formulations that require effective dissolution and distribution of components.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium cumenesulfonate is typically synthesized through a sulfonation reaction. The process involves the reaction of cumene (isopropylbenzene) with sulfur trioxide or concentrated sulfuric acid. The resulting cumenesulfonic acid is then neutralized with potassium hydroxide or potassium carbonate to form this compound .
Industrial Production Methods
In industrial settings, the sulfonation reaction is often carried out in a continuous reactor, such as a falling film reactor. This method allows for efficient and controlled sulfonation of cumene. The reaction conditions typically involve a mole ratio of sulfur trioxide to cumene of 1:1 and a temperature range of 30-60°C. After the sulfonation, the product is neutralized with potassium hydroxide or potassium carbonate to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium cumenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: The sulfonate group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cumenesulfonic acid, while substitution reactions can produce various substituted aromatic compounds.
Scientific Research Applications
Potassium cumenesulfonate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a surfactant and hydrotrope in chemical formulations to enhance solubility and stability of compounds.
Biology: The compound is used in biological research for its ability to solubilize hydrophobic molecules, aiding in the study of membrane proteins and other biological macromolecules.
Medicine: In pharmaceutical formulations, this compound is used to improve the solubility and bioavailability of drugs.
Industry: It is widely used in the production of detergents, shampoos, and other personal care products due to its excellent cleansing and solubilizing properties
Mechanism of Action
The primary mechanism by which potassium cumenesulfonate exerts its effects is through its surfactant properties. As a surfactant, it reduces the surface tension of water, allowing for better mixing and solubilization of hydrophobic substances. This property is particularly useful in formulations where uniform distribution of ingredients is essential. The compound interacts with molecular targets such as hydrophobic regions of proteins and other macromolecules, facilitating their solubilization and stabilization.
Comparison with Similar Compounds
Potassium cumenesulfonate is part of a broader class of aromatic sulfonates, which includes compounds like:
- Sodium cumenesulfonate
- Potassium toluenesulfonate
- Sodium xylenesulfonate
- Potassium xylenesulfonate
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique solubilizing and surfactant properties. While other sulfonates like sodium cumenesulfonate and potassium toluenesulfonate also function as surfactants, this compound is particularly effective in enhancing the solubility of hydrophobic substances in aqueous solutions .
Properties
Molecular Formula |
C9H11KO3S |
|---|---|
Molecular Weight |
238.35 g/mol |
IUPAC Name |
potassium;2-propan-2-ylbenzenesulfonate |
InChI |
InChI=1S/C9H12O3S.K/c1-7(2)8-5-3-4-6-9(8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);/q;+1/p-1 |
InChI Key |
MYGBBCKCTXSGOB-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC=CC=C1S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















